molecular formula C16H16O4S B14617644 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one CAS No. 60279-05-2

2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one

Cat. No.: B14617644
CAS No.: 60279-05-2
M. Wt: 304.4 g/mol
InChI Key: AUQZCGGBAXLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes methoxy, phenyl, and phenylmethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxyphenylethanol.

Scientific Research Applications

2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its derivatives that act as COX-2 inhibitors work by binding to the cyclooxygenase-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60279-05-2

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

2-benzylsulfonyl-2-methoxy-1-phenylethanone

InChI

InChI=1S/C16H16O4S/c1-20-16(15(17)14-10-6-3-7-11-14)21(18,19)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3

InChI Key

AUQZCGGBAXLVLD-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.